Vanitiolide
CAS No.: 17692-71-6
Cat. No.: VC0003542
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17692-71-6 |
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Molecular Formula | C12H15NO3S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | (4-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethanethione |
Standard InChI | InChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 |
Standard InChI Key | WQYRHRAZNNRDIA-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |
Canonical SMILES | COC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |
Chemical Structure and Physicochemical Properties
Vanitiolide’s molecular architecture is defined by the formula C₁₂H₁₅NO₃S, with a molecular weight of 253.317 g/mol . The compound’s structure features a thioketone group (-C=S) bonded to a morpholine ring and a 4-hydroxy-3-methoxyphenyl group. Key structural descriptors include:
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Collision Cross Section (CCS): Predicted CCS values range from 155.1 Ų ([M+H]+ adduct) to 166.8 Ų ([M+Na]+ adduct) .
The thiocarbonyl group is critical for its reactivity, enabling covalent interactions with cysteine residues in enzymatic targets . The compound’s achiral nature and absence of defined stereocenters simplify synthetic pathways, though detailed synthesis protocols remain undisclosed in public literature .
Pharmacological Activities
Antiviral Activity Against SARS-CoV-2
Recent high-throughput screenings identified Vanitiolide as a non-covalent inhibitor of SARS-CoV-2 Mpro, a protease essential for viral replication . Key findings include:
Study | IC₅₀ (μM) | Inhibition Type | Citation |
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Biochemical assay | 4.6 ± 0.6 | Non-competitive | |
FRET-based screen | 2.8 ± 0.2 | Competitive |
Pharmacokinetic and Drug-Likeness Profiles
Vanitiolide’s pharmacokinetic properties remain understudied, though in silico predictions highlight favorable drug-likeness:
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Lipinski’s Rule Compliance: Molecular weight <500 Da, hydrogen bond donors <5, acceptors <10 .
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ADME/T Predictions: Moderate intestinal absorption and blood-brain barrier permeability; negligible hepatotoxicity risk .
Experimental data on bioavailability, metabolism, and excretion are absent, necessitating further preclinical validation.
Clinical and Therapeutic Implications
Choleretic Applications
Future Research Directions
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Structural Optimization: Introduce electrophilic moieties (e.g., nitriles) to enable covalent binding with Mpro’s catalytic cysteine .
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models of COVID-19.
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Broad-Spectrum Antiviral Screening: Test against other coronaviruses (MERS-CoV, SARS-CoV-1) and flaviviruses (Zika, Dengue).
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